2,5-Dichloro-4-nitrobenzenesulfonyl chloride CAS 1806356-63-7
2,5-Dichloro-4-nitrobenzenesulfonyl chloride CAS 1806356-63-7
An In-depth Technical Guide to 2,5-Dichloro-4-nitrobenzenesulfonyl chloride (CAS 1806356-63-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride, a highly functionalized aromatic sulfonyl chloride. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its physicochemical properties, synthesis, reactivity, and potential applications based on the well-established chemistry of analogous substituted benzenesulfonyl chlorides. The presence of two chloro substituents and a strongly electron-withdrawing nitro group is anticipated to render the sulfonyl chloride moiety exceptionally electrophilic, making it a potent reagent for the synthesis of complex sulfonamides and sulfonate esters. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in drug discovery, organic synthesis, and materials science, offering detailed theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties
Detailed experimental data for 2,5-Dichloro-4-nitrobenzenesulfonyl chloride is not widely published. However, its fundamental properties can be summarized and compared with related, well-characterized sulfonyl chlorides.
Table 1: Physicochemical Properties of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride and Related Compounds
| Property | 2,5-Dichloro-4-nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride | 2-Nitrobenzenesulfonyl chloride | Benzenesulfonyl chloride |
| CAS Number | 1806356-63-7 | 98-74-8 | 1694-92-4 | 98-09-9 |
| Molecular Formula | C₆H₂Cl₃NO₄S[1] | C₆H₄ClNO₄S | C₆H₄ClNO₄S[2] | C₆H₅ClO₂S |
| Molecular Weight | 290.5 g/mol [1] | 221.62 g/mol | 221.62 g/mol [2] | 176.62 g/mol |
| Appearance | Predicted to be a yellow crystalline solid | Yellow solid[3] | Solid[2] | Colorless oily liquid[4] |
| Melting Point | Not available | 75-79 °C[3][5] | 65-67 °C[2] | 13-15 °C |
| Boiling Point | Not available | 143-144 °C @ 1.5 mmHg[5] | Not available | 251-252 °C (decomposes) |
| Solubility | Predicted to be soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (water, alcohols).[3] | Soluble in Toluene, THF, CH₂Cl₂, Ethyl Acetate, DMF. Insoluble in water.[3] | Soluble in organic solvents. | Soluble in ethanol and ether; insoluble in water. |
| Reactivity | Moisture sensitive; highly reactive electrophile. | Moisture sensitive; corrosive.[3] | Moisture sensitive. | Reacts with water, strong oxidizing agents, and bases. |
Note: Properties for the title compound are based on computational data and extrapolation from analogous structures.
Potential Synthetic Routes
Route 1: Direct Chlorosulfonation of 1,4-Dichloro-2-nitrobenzene
The most direct and industrially common method for synthesizing benzenesulfonyl chlorides is the electrophilic aromatic substitution of a benzene ring with chlorosulfonic acid (ClSO₃H).[6] The starting material, 1,4-dichloro-2-nitrobenzene, is commercially available as it is a common intermediate in chemical manufacturing.[7] The strong deactivating effect of the nitro and chloro groups requires forcing conditions, but the directing effects of the substituents would favor the introduction of the sulfonyl chloride group at the desired position.
Caption: Proposed synthesis of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride via chlorosulfonation.
Route 2: Sandmeyer-type Reaction from 2,5-Dichloro-4-nitroaniline
An alternative route involves the conversion of the corresponding aniline, 2,5-dichloro-4-nitroaniline, which is a known intermediate for dyes and pigments.[8][9] This multi-step process would involve diazotization of the aniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the sulfonyl chloride.
Caption: Proposed Sandmeyer-type synthesis from 2,5-dichloro-4-nitroaniline.
Reactivity and Mechanistic Insights
The reactivity of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. The combined electron-withdrawing effects of the two chlorine atoms and the nitro group significantly reduce the electron density on the benzene ring and, by extension, on the sulfur atom. This makes it an exceptionally potent electrophile, highly susceptible to nucleophilic attack.
Reaction with Amines: Sulfonamide Formation
The reaction with primary and secondary amines is a cornerstone of sulfonyl chloride chemistry, yielding stable sulfonamides.[10] This reaction is fundamental in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous drugs. The reaction proceeds via a nucleophilic substitution mechanism. A base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.
Caption: General mechanism for sulfonamide formation.
Reaction with Alcohols: Sulfonate Ester Formation
Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters.[6] This reaction is a critical tool in organic synthesis for converting a hydroxyl group, which is a poor leaving group, into a sulfonate ester (e.g., a "nosylate" in this case), which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[10] The stereochemistry at the alcohol's carbon atom is retained during this transformation, as the C-O bond is not broken.
Potential Applications in Research and Drug Development
Given its highly activated nature, 2,5-Dichloro-4-nitrobenzenesulfonyl chloride is a promising building block for several applications:
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Medicinal Chemistry: Its reaction with a diverse range of primary and secondary amines allows for the rapid generation of novel sulfonamide libraries for high-throughput screening. The unique substitution pattern on the aromatic ring can be exploited to probe specific interactions within biological targets and to fine-tune the pharmacokinetic properties of lead compounds.
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Protecting Group Chemistry: The resulting 2,5-dichloro-4-nitrobenzenesulfonamides (nosylamides) can serve as robust protecting groups for amines. The nosyl group is stable under many reaction conditions but can be cleaved under specific, mild conditions, typically using a thiol nucleophile like thiophenol in the presence of a base. This orthogonality is highly valuable in multi-step synthesis.
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Linker Chemistry: The high reactivity allows for its use in bioconjugation or as a linker to attach molecules to solid supports or surfaces, provided a suitable nucleophilic handle is present.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for analogous sulfonyl chlorides.[10] Researchers should perform small-scale trials to optimize reaction conditions for their specific substrates.
General Protocol for Sulfonamide Synthesis
Caption: Experimental workflow for sulfonamide synthesis.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the stirred solution to 0 °C using an ice bath. Slowly add a solution of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 10-15 minutes.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with dilute aqueous HCl (e.g., 1 M), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
General Protocol for Sulfonate Ester Synthesis (Activation of an Alcohol)
Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DCM or pyridine (if used as both solvent and base).
-
Reaction: Cool the solution to 0 °C. Add 2,5-Dichloro-4-nitrobenzenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. If not using pyridine as the solvent, add triethylamine (1.5 equivalents) dropwise.
-
Monitoring: Stir the reaction at 0 °C for 1-4 hours, monitoring its progress by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by the slow addition of cold water. Extract the mixture with DCM or ethyl acetate.
-
Washing: Wash the organic layer sequentially with cold, dilute HCl (to remove pyridine/triethylamine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition. The resulting sulfonate ester is often used immediately in the next synthetic step without extensive purification.
Safety and Handling
No specific safety data sheet (SDS) is available for 2,5-Dichloro-4-nitrobenzenesulfonyl chloride. The following safety information is extrapolated from data for structurally similar compounds such as 2-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.[2]
-
Hazard Class: Expected to be classified as Corrosive .
-
GHS Pictograms: GHS05 (Corrosion)
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
The compound is moisture-sensitive. Store in a tightly sealed container in a cool, dry place.
-
Avoid contact with skin, eyes, and clothing.
-
Incompatible with strong bases, strong oxidizing agents, and water. Reaction with water will produce corrosive hydrochloric acid and 2,5-dichloro-4-nitrobenzenesulfonic acid.
References
-
The Versatility of Benzene Sulfonyl Chlorides in Organic Synthesis. (2026, January 30). The Versatility of Benzene Sulfonyl Chlorides in Organic Synthesis. Retrieved from [Link]
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Sarna Chemicals. (n.d.). 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5. Retrieved from [Link]
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ResearchGate. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
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Ataman Kimya. (n.d.). BSC (BENZENE SULFONYL CHLORIDE). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
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Wikipedia. (2024, September 11). 2,5-Dichloroaniline. Retrieved from [Link]
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Digital Commons @ NJIT. (n.d.). Nitration of derivatives of 2,5-dichlorobenzenesulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
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Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
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RSC Blogs. (2022, May 20). Hot Article Feature Interviews – RSC Advances Blog. Retrieved from [Link]
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Patsnap. (n.d.). Nitration separation method of 2,5-dichloronitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
- Google Patents. (n.d.). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
-
PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]
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